N-(3-aminobenzyl)acetamide

Overview

Description

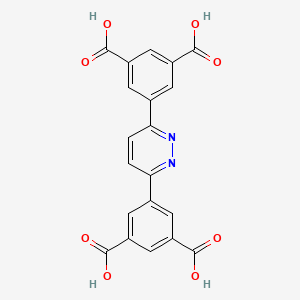

N-(3-aminobenzyl)acetamide is a chemical compound that belongs to the family of benzamides. It is a small molecule with a chemical formula of C10H15N3 . This compound belongs to the class of organic compounds known as phenylmethylamines, which are compounds containing a phenylmethtylamine moiety, consisting of a phenyl group substituted by an methanamine .

Synthesis Analysis

The synthesis of N-(3-aminobenzyl)acetamide can be achieved through various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the acetylation of aniline . The reaction to be carried out in this experiment is the acetylation of aniline .Molecular Structure Analysis

The molecular structure of N-(3-aminobenzyl)acetamide consists of a phenyl group substituted by an methanamine . The average weight of the molecule is 177.2462 and the monoisotopic weight is 177.126597495 .Chemical Reactions Analysis

The chemical reactivity of N-(3-aminobenzyl)acetamide is influenced by the presence of the amide group. Many researchers have activated amides by N-substitution of an activated group on the nitrogen atom of the amide to boost its reactivity . N-tosyl, N-Boc, N-acetyl, and N-triflyl are commonly used as activated groups to activate the unactivated amides .Physical And Chemical Properties Analysis

N-(3-aminobenzyl)acetamide has a molecular formula of C9H12N2O and a molecular weight of 164.2 g/mol .Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

N-(3-aminobenzyl)acetamide is used in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a new class of highly potent pharmaceutical drugs designed for targeted therapy . They are expected to be the next generation of antibody medicine . The choice of linker controls the conjugation-site and antibody-drug ratios as well as the releasing mechanism and the rate of release .

Cancer Drug Delivery Systems

This compound plays a significant role in Cancer Drug Delivery Systems . Improvements in linker technology, especially site-selective conjugation methods, are being explored . Novel approaches for releasing payloads, such as light stimulation and chemical reaction, have been reported .

Site-Specific Anticancer Conjugation Techniques

N-(3-aminobenzyl)acetamide has been studied for its application in site-specific anticancer conjugation techniques . Extensive studies have examined the application of the metabolic modification of N-glycan to site-specific anticancer conjugation techniques .

Synthesis of N-Phenylacetamide Sulphonamides

N-(3-aminobenzyl)acetamide is used in the synthesis of N-phenylacetamide sulphonamides . In this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity as comparable or superior than paracetamol .

Medicinal Chemistry

N-(3-aminobenzyl)acetamide is used in medicinal chemistry . It is one of the chemistry branches that intersect with pharmaceutical chemistry, especially in industrial organic chemistry, pharmacology and other biological disciplines .

Designing New Pharmaceuticals

This compound is used in designing new pharmaceuticals . Medicinal chemists work to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

Safety and Hazards

Future Directions

The future directions of N-(3-aminobenzyl)acetamide research could involve its potential use in the synthesis of new classes of antimicrobials as well as adjuvant molecules that can restore the action of ineffective antibiotics . Additionally, it could be used in the development of linker technology for antibody-drug conjugates .

Mechanism of Action

Target of Action

N-(3-aminobenzyl)acetamide primarily targets Nitric Oxide Synthases (NOS) , including endothelial NOS, inducible NOS, and brain NOS . These enzymes play a crucial role in producing nitric oxide (NO), a key signaling molecule in various physiological processes.

Biochemical Pathways

NO is implicated in various processes, including vascular smooth muscle relaxation and vascular endothelial growth factor (VEGF)-induced pathways .

properties

IUPAC Name |

N-[(3-aminophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFXJYSVZXKJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminobenzyl)acetamide | |

CAS RN |

180080-56-2 | |

| Record name | N-[(3-aminophenyl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)

![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B3324080.png)

![(R)-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B3324108.png)

![N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B3324111.png)